molecular formula C14H23NO4 B6177814 rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid CAS No. 2639379-35-2

rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid

Cat. No.: B6177814
CAS No.: 2639379-35-2
M. Wt: 269.3
InChI Key:
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Description

rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid: is a chiral compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Functional Group Introduction: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the indole ring.

    Cyclization: The cyclization process forms the octahydroindole ring system.

    Carboxylation: The carboxylic acid group is introduced at the 5-position of the indole ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring or the carboxylic acid group.

    Reduction: Reduction reactions can be performed on the carbonyl group or the indole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the indole ring or carboxylic acid.

    Reduction: Reduced forms of the carbonyl group or the indole ring.

    Substitution: Substituted derivatives at the nitrogen atom or carboxylic acid group.

Scientific Research Applications

rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid: can be compared with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2639379-35-2

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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